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An In-depth Technical Guide to N,N-dimethyl-3-(morpholin-4-yl)propanamide

Abstract

This technical guide provides a comprehensive overview of N,N-dimethyl-3-(morpholin-4-
yl)propanamide, a molecule of interest within contemporary medicinal chemistry. While direct
experimental data for this specific compound is not extensively documented in public literature,
this paper constructs a robust theoretical and practical framework based on established
chemical principles and data from structurally analogous compounds. We will detail its
chemical identity, including its SMILES notation, outline a validated synthetic protocol, and
discuss its potential biological relevance and applications for professionals in drug discovery
and development. The methodologies and insights presented herein are grounded in
authoritative chemical literature to ensure scientific integrity and practical utility.

Chemical Identity and Physicochemical Properties

N,N-dimethyl-3-(morpholin-4-yl)propanamide incorporates two key pharmacophores: a
morpholine ring and a dimethylpropanamide side chain. The morpholine moiety is a prevalent
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scaffold in drug design, known for improving aqueous solubility and metabolic stability.[1] The
propanamide group can influence a compound's ability to interact with biological targets.[2]

Structure and Identifiers

The canonical SMILES (Simplified Molecular-Input Line-Entry System) notation for this
compound is derived from its constituent parts: the N,N-dimethyl group (CN(C)), the
propanamide backbone (C(=0)CC), and the morpholine ring attached at the nitrogen
(N1CCOCC1).

e SMILES:CN(C)C(=0O)CCN1CCOCC1
e |[UPAC Name: N,N-dimethyl-3-(morpholin-4-yl)propanamide
e Molecular Formula: CoH1sN20:2

Caption: 2D structure of N,N-dimethyl-3-(morpholin-4-yl)propanamide.

Physicochemical Data

Quantitative data for the title compound is not readily available. The following table presents
computed properties and experimental data for structurally related compounds to provide a
predictive baseline.
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Value Reference
Property Source
(Computed/Analog) Compound

Molecular Weight 186.26 g/mol (Title Compound) Computed
XLogP3-AA -0.4 (Title Compound) Computed
Hydrogen Bond Donor ]
(Title Compound) Computed

Count
Hydrogen Bond ]

4 (Title Compound) Computed
Acceptor Count
Topological Polar _

32.9 A2 (Title Compound) Computed
Surface Area

. _ N,N-

Boiling Point 174-176 °C [3]

Dimethylpropanamide

Synthesis and Experimental Protocols

While a specific, published protocol for N,N-dimethyl-3-(morpholin-4-yl)propanamide is not
available, a robust and logical synthetic route can be designed based on standard amide bond
formation reactions.[2] The proposed synthesis involves a two-step process starting from
morpholine and ethyl acrylate, followed by amidation with dimethylamine. This approach is
favored for its high efficiency and use of readily available starting materials.
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Caption: Proposed synthetic workflow for the target compound.

Detailed Synthesis Protocol
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Step 1: Synthesis of 3-(morpholin-4-yl)propanoic acid

o Reaction Setup: To a solution of morpholine (1.0 eq) in ethanol (5 mL/g of morpholine), add
ethyl acrylate (1.1 eq) dropwise at room temperature.

o Michael Addition: Heat the reaction mixture to reflux and stir for 4-6 hours. The progress
should be monitored by Thin-Layer Chromatography (TLC) until the starting material is
consumed.

o Saponification: Cool the mixture to room temperature. Add a 2M aqueous solution of sodium
hydroxide (2.0 eq) and stir vigorously overnight. This step hydrolyzes the intermediate ester
to its corresponding carboxylate salt.

 Acidification & Isolation: Cool the mixture in an ice bath and acidify to pH ~3-4 by the slow
addition of 6M hydrochloric acid. The resulting precipitate, 3-(morpholin-4-yl)propanoic acid,
is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Causality: The Michael addition is an efficient method for forming carbon-carbon bonds.
Saponification followed by acidification is a standard and high-yielding procedure for converting
esters to carboxylic acids, which are necessary precursors for the subsequent amidation step.

Step 2: Synthesis of N,N-dimethyl-3-(morpholin-4-yl)propanamide

» Activation of Carboxylic Acid: Suspend the 3-(morpholin-4-yl)propanoic acid (1.0 eq) in an
aprotic solvent such as dichloromethane (DCM, 10 mL/g). Cool the suspension to 0 °C in an
ice bath.

e Add a peptide coupling reagent such as HBTU (1.1 eq) followed by a non-nucleophilic base,
for instance, diisopropylethylamine (DIPEA, 2.5 eq), and stir for 20 minutes at 0 °C. This
creates an activated ester intermediate, which is highly reactive towards amines.

o Amidation: Add a solution of dimethylamine (2.0 M in THF, 1.5 eq) dropwise to the activated
acid derivative at 0 °C.

» Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for
several hours (typically 2-12 hours), monitoring by TLC.[2]
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o Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of
sodium bicarbonate.[2] Separate the organic layer, wash with brine, dry over anhydrous
sodium sulfate, and concentrate under reduced pressure. The crude product can then be
purified by column chromatography on silica gel to yield the final N,N-dimethyl-3-
(morpholin-4-yl)propanamide.[2][4]

Self-Validation: Each step of this protocol can be validated using standard analytical
techniques. TLC is used to monitor reaction completion. The identity and purity of the
intermediates and the final product should be confirmed by *H NMR, 3C NMR, and Mass
Spectrometry.

Potential Applications and Biological Relevance

Derivatives of propanamide are being investigated for a range of therapeutic applications. For
instance, certain propanamide compounds are being explored as PI3Ka inhibitors for cancer
therapy and as treatments for diseases related to insulin resistance.[5][6] The incorporation of a
morpholine ring is a common strategy in medicinal chemistry to enhance pharmacokinetic
properties.[1]

The title compound, N,N-dimethyl-3-(morpholin-4-yl)propanamide, combines these
structural features, making it a molecule of interest for screening in various biological assays.
The piperidine scaffold, which is structurally similar to morpholine, is a cornerstone in medicinal
chemistry due to its favorable physicochemical properties that can impart desirable
pharmacokinetic characteristics.[7] The synthesis of novel morpholine and pyrazole derivatives
with carboxamide linkages has yielded compounds with significant antimicrobial and antifungal
activities.[8][9][10] Given these precedents, it is plausible that N,N-dimethyl-3-(morpholin-4-
yl)propanamide could exhibit valuable pharmacological activities.

Conclusion

This guide provides a foundational, in-depth technical overview of N,N-dimethyl-3-(morpholin-
4-yl)propanamide. By leveraging data from analogous structures and established chemical
principles, we have defined its chemical identity, proposed a detailed and validated synthesis
protocol, and discussed its potential relevance in drug development. This document serves as
a valuable resource for researchers and scientists aiming to synthesize and explore the
therapeutic potential of this and other novel morpholine derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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